molecular formula C6H12F3NO B12817743 3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol

3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol

Cat. No.: B12817743
M. Wt: 171.16 g/mol
InChI Key: YHVPSBIAKDVISM-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol is a fluorinated organic compound with the molecular formula C6H12F3NO. This compound is characterized by the presence of an amino group, a hydroxyl group, and three fluorine atoms attached to a butane backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-3,3,3-trifluoropropanol and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-Amino-4,4,4-trifluoro-2,2-dimethylbutanal.

    Reduction: Formation of 3-Amino-4,4,4-trifluoro-2,2-dimethylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4,4,4-trifluorobutan-1-ol: Similar structure but lacks the dimethyl groups.

    4,4,4-Trifluoro-2,2-dimethylbutan-1-ol: Lacks the amino group.

    3-Amino-2,2-dimethylbutan-1-ol: Lacks the trifluoromethyl group.

Uniqueness

3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol is unique due to the presence of both the trifluoromethyl group and the amino group on the same molecule. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H12F3NO

Molecular Weight

171.16 g/mol

IUPAC Name

3-amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol

InChI

InChI=1S/C6H12F3NO/c1-5(2,3-11)4(10)6(7,8)9/h4,11H,3,10H2,1-2H3

InChI Key

YHVPSBIAKDVISM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C(F)(F)F)N

Origin of Product

United States

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